molecular formula C24H30FN7O B1683944 (1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 871357-89-0

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Número de catálogo: B1683944
Número CAS: 871357-89-0
Peso molecular: 451.5 g/mol
Clave InChI: KSOVGRCOLZZTPF-PEVOYICTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cenisertib (AS-703569) is a multi-kinase inhibitor targeting Aurora kinases (Aurora-A/B), ABL1, AKT, STAT5, and FLT3 . Its mechanism involves disrupting cell cycle progression by inhibiting Aurora kinases, which are critical for mitotic spindle formation and chromosomal segregation. Overexpression of these kinases is associated with tumorigenesis, making Cenisertib a candidate for cancer therapy. Preclinical studies demonstrated its efficacy in suppressing tumor growth in pancreatic, breast, colon, ovarian, and lung cancers, as well as leukemia xenograft models . Clinically, Cenisertib has been tested in Phase I trials for solid tumors and hematological malignancies. In acute myeloid leukemia (AML), it achieved a 2.7% complete remission (CR) rate, though adverse events such as neutropenia, infections, and sepsis were common . Its broad kinase inhibition profile, however, may contribute to off-target effects, as observed in plant studies where it non-specifically inhibited FERONIA kinase homologs .

Propiedades

Key on ui mechanism of action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).

Número CAS

871357-89-0

Fórmula molecular

C24H30FN7O

Peso molecular

451.5 g/mol

Nombre IUPAC

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1

Clave InChI

KSOVGRCOLZZTPF-PEVOYICTSA-N

SMILES isomérico

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C

SMILES canónico

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Apariencia

Solid powder

Otros números CAS

871357-89-0

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

R763;  R 763;  R-763;  AS703569;  AS-703569;  AS 703569;  MSC1992371A;  Cenisertib.

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cenisertib se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de una estructura de núcleo bicíclico, seguida de la introducción de varios grupos funcionales para lograr el compuesto final. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de Cenisertib implica optimizar la ruta sintética para lograr un alto rendimiento y pureza. Esto incluye:

Análisis De Reacciones Químicas

Tipos de reacciones

Cenisertib experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de Cenisertib, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Cenisertib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Cenisertib ejerce sus efectos uniéndose selectivamente e inhibiendo las quinasas Aurora A, B y C. Esta inhibición interrumpe la actividad del huso mitótico, bloqueando la división celular y conduciendo a la muerte celular (apoptosis). El compuesto también inhibe otras quinasas involucradas en la supervivencia y proliferación celular, como FLT3, BCR-ABL1 y JAK2 .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Tozasertib (Merck Sharp & Dohme Corp.)

  • Targets : Aurora-A/B .
  • CRs observed in leukemia trials, similar to Cenisertib .
  • Adverse Events : Neutropenia and herpes zoster reactivation at a maximum tolerated dose (MTD) of 64 mg/m² .

BI-847325 (Boehringer Ingelheim)

  • Targets : Aurora kinases and MEK1/2 .
  • Clinical Efficacy: 45% stable disease in solid tumors; 1.4% partial response in esophageal squamous cell carcinoma .
  • Adverse Events : Gastrointestinal toxicity (vomiting, diarrhea) and hematological effects (neutropenia, thrombocytopenia) .
  • Differentiation : Dual inhibition of Aurora and MEK pathways may enhance efficacy in RAS-mutated cancers but increases toxicity risks.

AT9283 (Astex Pharmaceuticals)

  • Targets : Aurora-A/B .
  • Clinical Efficacy: No CRs or partial responses in AML/myelofibrosis trials; modest activity in solid tumors .
  • Adverse Events : Febrile neutropenia and wound infections at MTD of 47 mg/m²/day .

Barasertib (AZD1152)

  • Targets : Aurora-B selective inhibitor .
  • Clinical Efficacy : Higher CR rates in AML (21.4%) when combined with cytarabine vs. Cenisertib’s 2.7% CR .
  • Adverse Events : Similar hematological toxicity profile but better tolerated in combination regimens .

Table 1: Comparative Overview of Aurora Kinase Inhibitors

Compound Targets CR Rate (Leukemia) Stable Disease (Solid Tumors) Key Adverse Events Specificity
Cenisertib Aurora-A/B, ABL1, STAT5 2.7% Not reported Neutropenia, sepsis, infections Low (broad kinase inhibition)
Tozasertib Aurora-A/B CRs observed 44.4% Neutropenia, herpes zoster Moderate
BI-847325 Aurora, MEK1/2 N/A 45% GI toxicity, neutropenia Dual-target
AT9283 Aurora-A/B 0% 45% Febrile neutropenia Moderate
Barasertib Aurora-B 21.4% (combo) Not reported Neutropenia, fatigue High (Aurora-B selective)

Specificity and Off-Target Effects

Cenisertib’s multi-kinase activity distinguishes it from selective Aurora inhibitors. While this broad inhibition may enhance efficacy in heterogeneous tumors, it increases off-target risks. For example:

  • FERONIA Kinase Inhibition: Cenisertib non-specifically inhibited FER homologs in plants (88% inhibition rate vs. 55% for reversine), suggesting similar promiscuity in human kinases .
  • STAT5 and FLT3 Inhibition : Unlike Tozasertib or Barasertib, Cenisertib’s STAT5/FLT3 blockade may benefit FLT3-ITD+ AML but exacerbate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.